Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

Dimethyl trans-1,2-cyclopropanedicarboxylate is a cyclopropane derivative with two ester functional groups in a trans configuration. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of cyclopropane-containing pharmaceuticals, agrochemicals, and fine chemicals. Its rigid three-membered ring structure contributes to stereochemical stability, making it valuable for constructing constrained molecular frameworks. The ester groups enhance solubility in organic solvents, facilitating further functionalization. The trans configuration provides distinct reactivity patterns compared to its cis counterpart, enabling selective transformations. This compound is often employed in cyclopropanation reactions, ring-opening polymerizations, and as a precursor for chiral auxiliaries or ligands in asymmetric synthesis.
dimethyl trans-1,2-cyclopropanedicarboxylate structure
826-35-7 structure
Product name:dimethyl trans-1,2-cyclopropanedicarboxylate
CAS No:826-35-7
MF:C7H10O4
Molecular Weight:158.151902675629
MDL:MFCD00062806
CID:723324
PubChem ID:6429599

dimethyl trans-1,2-cyclopropanedicarboxylate 化学的及び物理的性質

名前と識別子

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-
    • dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
    • NULL
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E
    • cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester
    • dimethyl trans-cyclopropane-1,2-dicarboxylate
    • dimethyl trans-cyclopropanedicarboxylate
    • trans-dimethyl cyclopropane dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)
    • rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)
    • (trans)-1,2-Bis(methoxycarbonyl)cyclopropane
    • Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate
    • SCHEMBL974400
    • (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl-trans-1,2-cyclopropanedicarboxylate
    • P10056
    • AKOS016346730
    • (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-
    • 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DTXSID10423928
    • 826-35-7
    • MFCD00062806
    • DB-008579
    • AS-50384
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E
    • trans-cyclopropane-1,2-dicarboxylic acid dimethylester
    • CS-0028052
    • dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate
    • Dimethyltrans-1,2-cyclopropanedicarboxylate
    • dimethyl trans-1,2-cyclopropanedicarboxylate
    • MDL: MFCD00062806
    • インチ: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
    • InChIKey: JBVOSZYUSFDYIN-RFZPGFLSSA-N
    • SMILES: C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

計算された属性

  • 精确分子量: 158.05800
  • 同位素质量: 158.057909
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • 互变异构体数量: 何もない
  • Surface Charge: 0
  • トポロジー分子極性表面積: 52.6

じっけんとくせい

  • Color/Form: 無色透明液体
  • 密度みつど: 1.12
  • Boiling Point: 101 °C (18 mmHg)
  • フラッシュポイント: 99°C
  • Refractive Index: 1.4425-1.4445
  • PSA: 52.60000
  • LogP: -0.03150
  • Solubility: 水に溶けない

dimethyl trans-1,2-cyclopropanedicarboxylate Security Information

  • 危険カテゴリコード: 22
  • セキュリティの説明: 36/37/39-26
  • 危険物標識: Xn
  • Risk Phrases:R22

dimethyl trans-1,2-cyclopropanedicarboxylate 税関データ

  • 税関コード:2917209090
  • 税関データ:

    中国税関コード:

    2917209090

    概要:

    HS:29172900その他(シクロアルカン/シクロオレフィン/シクロテルペン)ポリカルボン酸付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2917209090他のシクロアルキル、シクロまたはシクロエーテルポリカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

dimethyl trans-1,2-cyclopropanedicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB959-20g
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 95%
20g
7054.0CNY 2021-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-500mg
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
500mg
¥144.00 2024-07-28
TRC
D478848-500mg
Dimethyl trans-1,2-Cyclopropanedicarboxylate
826-35-7
500mg
$ 75.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-100G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
100g
¥ 4,752.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-10G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
10g
¥ 858.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-5G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
5g
¥ 528.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-50G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
50g
¥ 2,640.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-1G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
1g
¥ 198.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46935-1g
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
826-35-7 95%
1g
¥123.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-1g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
1g
¥190.00 2024-07-28

dimethyl trans-1,2-cyclopropanedicarboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Stereochemistry of the thermal isomerizations of (2S,3R)-2-methoxymethyl-2,3-dideuterio-1-(dideuteriomethylene)cyclopropane
Baldwin, John E.; et al, Tetrahedron, 1982, 38(6), 825-35

Synthetic Circuit 2

Reaction Conditions
Reference
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene
Reference
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  48 h, reflux
1.2 Catalysts: Sulfuric acid ;  reflux
Reference
Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid
Hugentobler, Katharina G.; et al, Organic & Biomolecular Chemistry, 2014, 12(4), 615-623

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
Reference
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
Reference
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Circuit 13

Reaction Conditions
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Reference
Fragment-Based Design of Selective Nanomolar Ligands of the CREBBP Bromodomain
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1350-1356

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 -
Reference
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Precursors for the synthesis of cyclopropanes and cyclobutanes
Wallace, I. H. M.; et al, Tetrahedron, 1983, 39(6), 847-53

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Lithium diisopropylamide
2.1 Reagents: Titanium tetrachloride
Reference
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium azide Solvents: Chloroform ;  15 min, rt; 12 h, 45 °C
2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
Reference
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Acetic acid ,  Ammonium acetate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Solvents: Pentane ,  Hexane
Reference
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate 関連文献

dimethyl trans-1,2-cyclopropanedicarboxylateに関する追加情報

Comprehensive Guide to Dimethyl trans-1,2-Cyclopropanedicarboxylate (CAS No. 826-35-7): Properties, Applications, and Industry Insights

Dimethyl trans-1,2-cyclopropanedicarboxylate (CAS No. 826-35-7) is a versatile organic compound widely used in pharmaceutical synthesis, agrochemical formulations, and advanced material research. This ester derivative of cyclopropane dicarboxylic acid has gained significant attention due to its unique three-membered ring structure, which imparts remarkable chemical reactivity and stability. The trans-configuration of this compound makes it particularly valuable for stereospecific reactions in modern synthetic chemistry.

Recent trends in green chemistry have spotlighted dimethyl trans-1,2-cyclopropanedicarboxylate as an important building block for sustainable synthesis. Researchers are actively exploring its potential in biodegradable polymer production and catalysis, aligning with the global push for environmentally friendly alternatives. The compound's high purity grade (typically >98%) ensures consistent performance in sensitive applications, making it a preferred choice for fine chemical manufacturers.

The pharmaceutical industry extensively utilizes CAS 826-35-7 as a key intermediate for active pharmaceutical ingredients (APIs). Its cyclopropane moiety frequently appears in drug molecules targeting central nervous system disorders and anti-inflammatory medications. Recent studies published in ACS journals highlight its role in developing novel antiviral compounds, particularly in the context of emerging viral threats. The compound's ester groups provide excellent handles for further functionalization through hydrolysis or transesterification reactions.

From a technical perspective, dimethyl trans-1,2-cyclopropanedicarboxylate exhibits excellent solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, while being nearly insoluble in water. This property profile makes it ideal for multistep synthesis workflows. Analytical data shows characteristic NMR peaks at δ 1.5-1.8 ppm for cyclopropane protons and δ 3.7-3.9 ppm for methoxy groups, serving as important quality control markers for industrial users.

Material science applications of 826-35-7 are expanding rapidly, particularly in the development of advanced coatings and specialty adhesives. The compound's rigid structure contributes to enhanced thermal stability in polymer matrices, addressing growing demand for high-performance materials in electronics and aerospace sectors. Manufacturers are increasingly adopting continuous flow chemistry methods for its production, improving process efficiency and reducing carbon footprint.

Quality specifications for dimethyl trans-1,2-cyclopropanedicarboxylate typically include GC purity ≥98%, water content <0.5%, and residual solvents below regulatory limits. Proper storage conditions (2-8°C in airtight containers) ensure long-term stability. The compound's molecular weight of 172.18 g/mol and boiling point of 210-215°C make it suitable for various industrial-scale applications.

Emerging research directions explore the compound's potential in asymmetric synthesis and chiral auxiliary applications. Recent patent literature reveals innovative uses in liquid crystal formulations and organic electronics. The growing custom synthesis market has seen increased demand for derivatized versions of this compound, particularly for drug discovery programs targeting neglected diseases.

From a commercial perspective, global suppliers offer dimethyl trans-1,2-cyclopropanedicarboxylate in quantities ranging from gram-scale for research laboratories to kilogram quantities for industrial users. Current market analysis indicates steady growth in demand, driven by expanding applications in bioconjugation chemistry and prodrug development. The compound's cost-effectiveness compared to similar chiral building blocks contributes to its widespread adoption.

Safety considerations for handling CAS 826-35-7 include standard organic compound precautions—proper ventilation, PPE (personal protective equipment), and avoidance of strong oxidizers. While not classified as hazardous under current regulations, appropriate risk assessment should precede any large-scale use. The compound's ecological profile shows moderate biodegradability, with ongoing studies evaluating its environmental fate in various ecosystems.

Future prospects for dimethyl trans-1,2-cyclopropanedicarboxylate appear promising, with anticipated growth in catalytic applications and material science innovations. The compound's versatility positions it as a valuable asset in medicinal chemistry toolkits and industrial biotechnology platforms. As synthetic methodologies advance, particularly in flow chemistry and enzymatic synthesis, production efficiencies are expected to improve further, potentially expanding its commercial accessibility.

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Amadis Chemical Company Limited
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Price ($):316.0